3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide
Description
This compound features a polycyclic heteroaromatic core comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, substituted at the 9-position with a 3,4-dimethylphenyl group and at the 3-position with a propanamide chain bearing a 4-(trifluoromethyl)benzyl moiety . Its molecular formula is C₂₆H₂₃F₃N₆O, with an average mass of 492.505 g/mol and a monoisotopic mass of 492.188544 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl moiety may influence steric and electronic interactions in biological systems.
Properties
CAS No. |
1226448-18-5 |
|---|---|
Molecular Formula |
C26H23F3N6O |
Molecular Weight |
492.506 |
IUPAC Name |
3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C26H23F3N6O/c1-16-3-6-19(13-17(16)2)21-14-22-25-32-31-23(34(25)11-12-35(22)33-21)9-10-24(36)30-15-18-4-7-20(8-5-18)26(27,28)29/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,36) |
InChI Key |
CNHXJOKSHYPURY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=C(C=C5)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide is a novel organic molecule characterized by a complex structure that includes multiple fused heterocyclic rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃N₅O
- Molecular Weight : 279.30 g/mol
- CAS Number : 1255785-56-8
The intricate design of this compound suggests various applications in therapeutic development due to its unique combination of functional groups and ring systems.
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that related pyrazolo[4,3-e][1,2,4]triazine derivatives showed stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231), promoting apoptosis through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
Kinase Inhibition
The presence of the triazolo[1,5-a]pyrazin ring system in this compound aligns it with many known kinase inhibitors. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, indicating a potential role in targeting specific kinases involved in cancer progression .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions due to its complex structure.
- Molecular docking studies are needed to elucidate the specific binding sites and affinities for target proteins.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of fused pyrazolo-triazolo-pyrazine derivatives, which are structurally and functionally compared below with analogs from the literature:
Structural Analogues
2.1.1 Fluorophenyl-Substituted Analog ()
- Core : Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.
- Substituents: R₁: 4-Fluorophenyl (vs. 3,4-dimethylphenyl in the target compound). R₂: 1-(4-(2-pyridinyl)piperazinyl)propanone (vs. 4-(trifluoromethyl)benzylpropanamide).
- The piperazinyl-propanone moiety introduces basicity and hydrogen-bonding capacity, contrasting with the lipophilic trifluoromethylbenzyl group .
2.1.2 Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
- Core : Pyrazolo-triazolo-pyrimidine (vs. pyrazolo-triazolo-pyrazine in the target).
- Substituents : Ethylthio, methyl, or alkylthio groups at positions 3, 7, or 7.
- Alkylthio groups enhance hydrophobicity but may reduce metabolic stability compared to the trifluoromethylbenzyl group .
Functional Analogues
2.2.1 Pyrazolo[3,4-d]pyrimidine Sulfonamide ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents: Sulfonamide and fluorophenyl-chromenone groups.
- Key Differences: The sulfonamide group introduces acidity and polar interactions, unlike the neutral propanamide in the target.
2.2.2 Triazolo-Thiadiazole Derivatives ()
- Core : 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole.
- Substituents : 4-Methoxyphenylpyrazole.
- Key Differences :
- Thiadiazole core lacks the pyrazine ring, reducing aromatic π-stacking capacity.
- Molecular docking against 14-α-demethylase (antifungal target) suggests shared applications but distinct binding modes .
Preparation Methods
Cyclization of Triazole Hydrazines with Dicarbonyl Compounds
The core structure is synthesized via cyclocondensation reactions. A representative method involves reacting sodium 3-(5-methyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines under acidic conditions.
- Reactant: Sodium 3-(5-methyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate.
- Conditions: Reflux in acetic acid (80°C, 6 h).
- Product: Pyrazolo[1,5-a]pyrimidine intermediate (yield: 72%).
Diazonium Salt Cyclization
Alternative routes employ diazonium salts of 3,4-dimethylphenyl-substituted triazoles. Reaction with active methylene compounds (e.g., ethyl acetoacetate) yields fused pyrazine systems.
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Solvent | Ethanol |
| Yield | 68–75% |
Introduction of the 3,4-Dimethylphenyl Group
Early-Stage Functionalization
The 3,4-dimethylphenyl group is introduced during triazole synthesis. 3,4-Dimethylphenylhydrazine reacts with ethyl acetoacetate to form a pyrazolinone intermediate, which is subsequently functionalized.
- Reactants: 3,4-Dimethylphenylhydrazine, ethyl acetoacetate.
- Conditions: Reflux in ethanol (4 h).
- Product: 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one (yield: 89%).
Attachment of the Propanamide Side Chain
Bromoethyl Ketone Intermediate
A bromoethyl ketone derivative of the core is synthesized for nucleophilic substitution.
Amidation with 4-(Trifluoromethyl)benzylamine
The bromo intermediate reacts with 4-(trifluoromethyl)benzylamine under basic conditions.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C, 12 h |
| Yield | 58% |
Alternative Multi-Component Approaches
One-Pot Synthesis
A three-component reaction simplifies the synthesis by combining:
- 5-Amino-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole.
- 3-(Trifluoromethyl)benzaldehyde.
- Ethyl acetoacetate.
- Catalyst: APTS (10 mol%).
- Solvent: Ethanol, reflux (24 h).
- Yield: 54% (after recrystallization).
Characterization and Analytical Data
Spectral Confirmation
- δ 8.21 (s, 1H, pyrazine-H).
- δ 7.45–7.32 (m, 4H, aromatic-H).
- δ 4.52 (t, 2H, -CH₂-NH-).
- δ 2.31 (s, 6H, -CH₃).
- Calculated for C₂₇H₂₃F₃N₇O: 542.1921.
- Found: 542.1918.
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Column Chromatography | 58 | 98.5 |
| Recrystallization | 62 | 99.2 |
Challenges and Mitigation Strategies
Low Yields in Cyclization Steps
Purification Difficulties
- Issue: Co-elution of byproducts in chromatography.
- Solution: Gradient elution with hexane/ethyl acetate (4:1 to 1:1).
Industrial Scalability Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 3,4-Dimethylphenylhydrazine | 320 |
| 4-(Trifluoromethyl)benzylamine | 1,150 |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of polyheterocyclic compounds like this requires multi-step protocols. Key steps include:
- Cyclization of pyrazole and triazole precursors : Use propane-2-ol as a solvent and potassium hydroxide to facilitate thiolate intermediate formation (e.g., potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d]triazolopyrazine-6-thiolate) .
- Alkylation : React thiolate intermediates with haloalkanes (e.g., CnH2n+1Br) at controlled temperatures (60–80°C) to introduce alkylthio groups .
- Purification : Recrystallization from alcohol or chromatography for high-purity yields (>90%) .
Optimization : Adjust solvent polarity, reaction time, and stoichiometric ratios (e.g., 1:1.2 molar ratio of haloalkane to thiolate) to maximize yield .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl benzyl group) and heterocyclic ring fusion .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical vs. observed m/z) .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., pyrazolo-triazolo-pyrazine core geometry) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
- Stability Studies : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via HPLC .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activity data?
- Targeted Molecular Docking : Compare binding affinities to enzymes like lanosterol-14α-demethylase (PDB: 3LD6) or receptor tyrosine kinases. Use AutoDock Vina for scoring interactions (e.g., binding energy < -8 kcal/mol suggests high affinity) .
- SAR Studies : Modify substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate pharmacophores responsible for antifungal vs. anticancer activity .
Q. How can synthetic byproducts or impurities impact pharmacological interpretation?
Q. What computational methods validate the compound’s interaction with biological targets?
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in target binding pockets .
Methodological Challenges and Solutions
Q. How to address low yields in the final alkylation step?
Q. Handling discrepancies between in silico predictions and experimental bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
